Suzuki-Miyaura Coupling: 3-Iodothiophene vs. 2-Bromothiophene Yield Comparison
3-Iodothiophene demonstrates substantially higher coupling efficiency in Suzuki-Miyaura reactions compared to 2-bromothiophene. Under Pd(PPh₃)₄ catalysis, 3-iodothiophene achieves a 94% isolated yield in biaryl synthesis, whereas 2-bromothiophene yields only 78–82% under comparable conditions [1]. This yield differential reflects the lower activation energy for oxidative addition of the C–I bond versus the C–Br bond, a well-established trend in palladium-catalyzed cross-coupling that directly impacts reaction throughput and purification burden [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | 2-Bromothiophene: 78–82% isolated yield |
| Quantified Difference | +12% to +16% absolute yield increase |
| Conditions | Pd(PPh₃)₄ catalyst, biaryl coupling |
Why This Matters
Higher coupling yield translates to reduced material waste and fewer purification steps, directly lowering cost per gram of final product in multi-step syntheses.
- [1] Chem-iso. (n.d.). 3-Iodothiophene Performance Comparison Table. View Source
- [2] Beletskaya, I. P., & Ananikov, V. P. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 122(21), 16110–16293. View Source
